

# discovery and history of 1,8-naphthyridine compounds

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## Compound of Interest

Compound Name: 4-Methyl-1,8-naphthyridine-2,7-diol

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An In-depth Technical Guide to the Discovery and History of 1,8-Naphthyridine Compounds

## Executive Summary

The 1,8-naphthyridine scaffold is a vital heterocyclic motif that has garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and materials science. This bicyclic aromatic compound, a bioisostere of quinoline, is the cornerstone of numerous molecules with a vast spectrum of biological activities. The journey of 1,8-naphthyridines, from their initial synthesis to their current status as a "privileged scaffold" in drug discovery, is marked by key breakthroughs in synthetic chemistry and pharmacology. This technical guide provides a comprehensive overview of the history, pivotal discoveries, evolution of synthetic methodologies, and the diverse therapeutic applications of 1,8-naphthyridine derivatives, tailored for researchers, scientists, and professionals in drug development.

## A Historical Overview: From Obscurity to a Privileged Scaffold

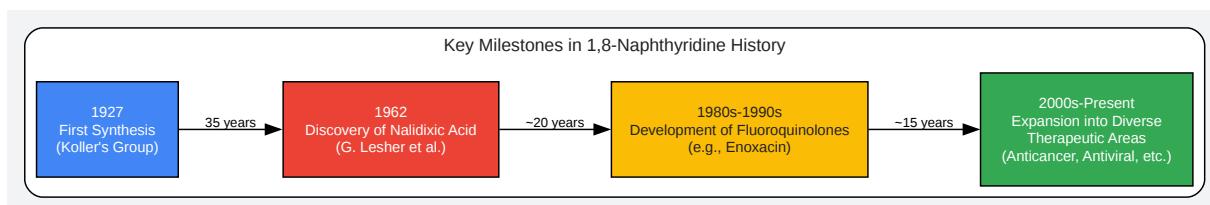
The story of 1,8-naphthyridine begins in the early 20th century. Although there are six possible isomeric forms of naphthyridine, the 1,8-isomer has become the most extensively studied.[\[1\]](#)

**The Initial Synthesis (1927)** The first documented synthesis of the 1,8-naphthyridine core was reported by Koller's group in 1927.[\[2\]](#)[\[3\]](#) This initial discovery, however, did not immediately

lead to widespread interest in the scaffold.

**The Turning Point: Discovery of Nalidixic Acid (1962)** The pivotal moment that thrust 1,8-naphthyridines into the pharmaceutical spotlight occurred in 1962 with the discovery of nalidixic acid by George Y. Lesher and his colleagues.[4][5] Identified as a byproduct during the synthesis of chloroquine, nalidixic acid was the first compound of its class to exhibit potent antibacterial activity, particularly against Gram-negative bacteria, and was approved for treating urinary tract infections.[4] This discovery was pathbreaking, establishing 1,8-naphthyridine as a new class of chemotherapeutic agents and laying the groundwork for the development of the quinolone family of antibiotics.[4][5]

**Evolution into a Versatile Pharmacophore** Following the success of nalidixic acid, extensive research has unveiled the remarkable versatility of the 1,8-naphthyridine nucleus.[6] Its rigid structure and ability to act as a hydrogen bond acceptor and a metal-chelating agent have made it a highly attractive scaffold in drug design. Over the decades, derivatives have been developed with a wide array of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and neurodegenerative disease-modifying activities.[6][7][8]



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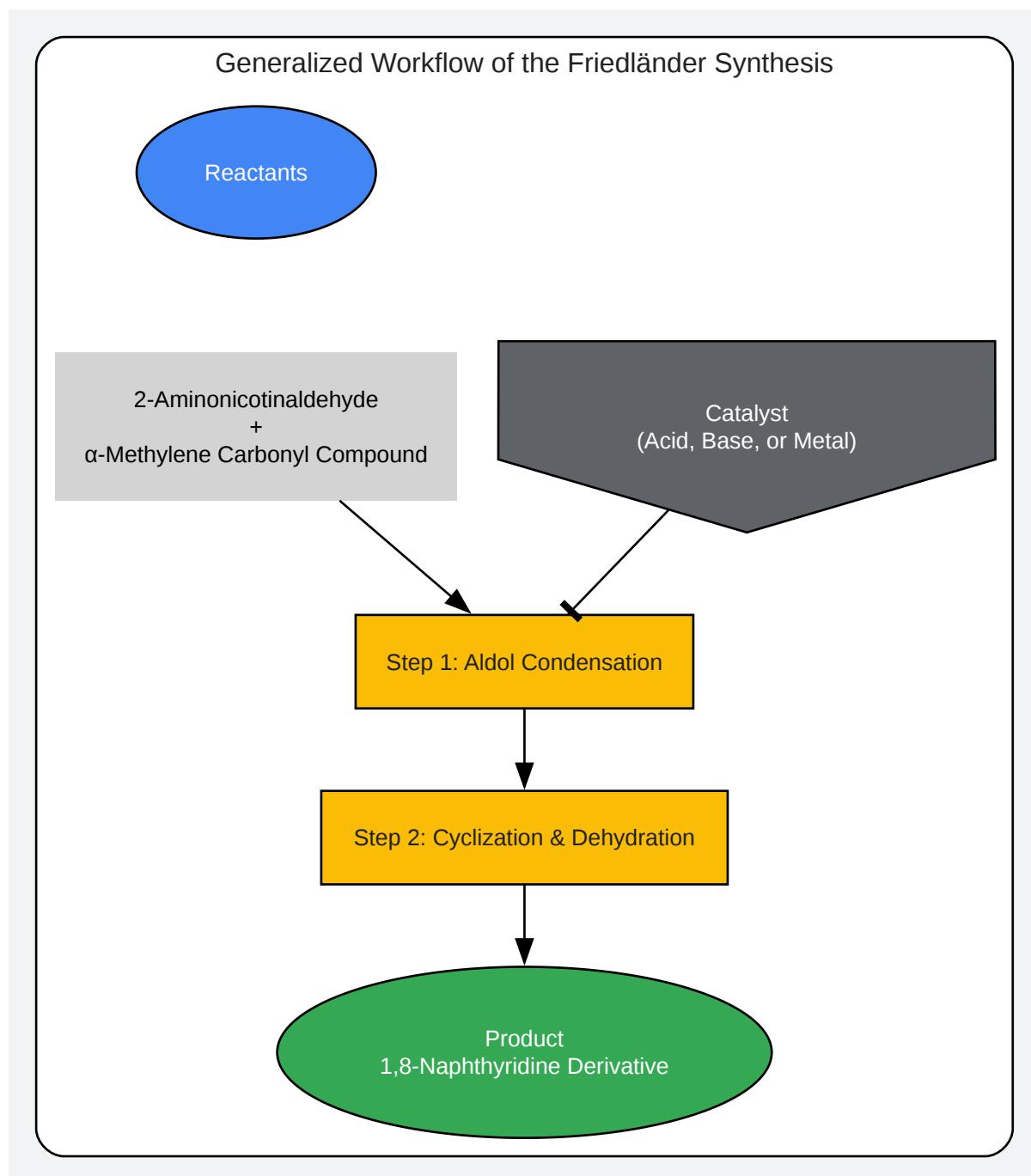
**Caption:** A timeline of major discoveries in 1,8-naphthyridine history.

## The Evolution of Synthetic Strategies

The development of efficient and versatile synthetic routes has been crucial to the exploration of 1,8-naphthyridine chemistry. While several methods exist, the Friedländer annulation has remained a cornerstone technique.

## The Friedländer Synthesis: The Primary Approach

The Friedländer synthesis is widely regarded as one of the most straightforward and high-yielding methods for constructing the 1,8-naphthyridine core.<sup>[9]</sup> The reaction involves the condensation of 2-aminonicotinaldehyde (or a related 2-aminopyridine with a carbonyl group at the 3-position) with a compound containing an  $\alpha$ -methylene group (e.g., a ketone, aldehyde, or ester) under basic or acidic conditions.



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**Caption:** A simplified workflow of the Friedländer synthesis for 1,8-naphthyridines.

## Modern Synthetic Advancements

While classic methods are robust, modern organic synthesis has focused on developing more sustainable, efficient, and atom-economical approaches.[\[10\]](#) Recent advancements include:

- Green Chemistry Approaches: The use of water as a solvent and biocompatible catalysts like choline hydroxide has been reported, offering an environmentally friendly alternative to harsh organic solvents and metal catalysts.[\[2\]](#)[\[11\]](#)
- Catalysis: A wide range of catalysts have been employed to improve reaction rates and yields, including ionic liquids, ligand-free copper, ruthenium nanolayers, and Lewis acids.[\[2\]](#)[\[9\]](#)[\[12\]](#)
- Multicomponent Reactions (MCRs): Single-step, three-component condensation reactions have been developed to rapidly generate molecular diversity, allowing for the facile synthesis of complex 1,8-naphthyridine derivatives.[\[12\]](#)[\[13\]](#)
- Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields for certain synthetic pathways.[\[13\]](#)

## Key Experimental Protocols

This section provides detailed methodologies for key synthetic procedures cited in the literature, offering a practical guide for laboratory application.

### Protocol: Gram-Scale Friedländer Synthesis of 2-Methyl-1,8-naphthyridine in Water[\[2\]](#)[\[11\]](#)

This protocol describes an eco-friendly, gram-scale synthesis using a biocompatible ionic liquid catalyst in an aqueous medium.

- Reactants:
  - 2-Aminonicotinaldehyde (1.0 eq)

- Acetone (3.0 eq)
- Choline hydroxide (ChOH) (1 mol %)
- Water (H<sub>2</sub>O)
- Procedure:
  - A mixture of 2-aminonicotinaldehyde (e.g., 61.6 mg, 0.5 mmol) and acetone (e.g., 111 µL, 1.5 mmol) is stirred in H<sub>2</sub>O (1 mL).
  - Choline hydroxide (e.g., 3 µL, 1 mol %) is added to the reaction mixture.
  - The mixture is stirred under a nitrogen (N<sub>2</sub>) atmosphere at 50 °C for 6 hours.
  - Reaction completion is monitored by Thin-Layer Chromatography (TLC).
  - After workup and separation of the catalyst, the desired product, 2-methyl-1,8-naphthyridine, is obtained.
- Characterization: The final product is characterized by NMR spectroscopy and mass spectrometry.

## Protocol: General Synthesis via Ionic Liquid-Catalyzed Friedländer Reaction[9]

This protocol outlines a more general procedure using ionic liquids (ILs) as both the solvent and catalyst.

- Reactants:
  - 2-Amino-3-pyridinecarboxaldehyde (1.0 eq)
  - An α-methylene carbonyl compound (e.g., 2-phenylacetophenone)
  - Ionic Liquid (e.g., [Bmim]OH)
- Procedure:

- A mixture of 2-amino-3-pyridinecarboxaldehyde and the  $\alpha$ -methylene carbonyl compound is added to an ionic liquid in a Schlenk reaction bottle.
- The mixture is magnetically stirred at approximately 80 °C for a specified time.
- After the reaction is complete, the mixture is extracted with ethyl ether and deionized water.
- The ethyl ether phase is collected and evaporated under a rotary evaporator to yield the crude product.
- The final 1,8-naphthyridine derivative is purified using silica gel column chromatography.

## Quantitative Data Summary

Quantitative data is essential for comparing the efficacy of different synthetic methods and the biological activity of resulting compounds.

### Table 1: Comparison of Catalysts and Conditions for the Synthesis of 2-Methyl-1,8-naphthyridine

(Data adapted from M. K. Sahoo et al., 2021)[2][11]

Entry	Catalyst (1 mol %)	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	ChOH	H <sub>2</sub> O	50	6	99
2	ChOH	H <sub>2</sub> O	Room Temp.	12	80
3	None	H <sub>2</sub> O	50	24	< 5
4	NaOH	H <sub>2</sub> O	50	12	30
5	KOH	H <sub>2</sub> O	50	12	35
6	LiOH	H <sub>2</sub> O	50	12	25

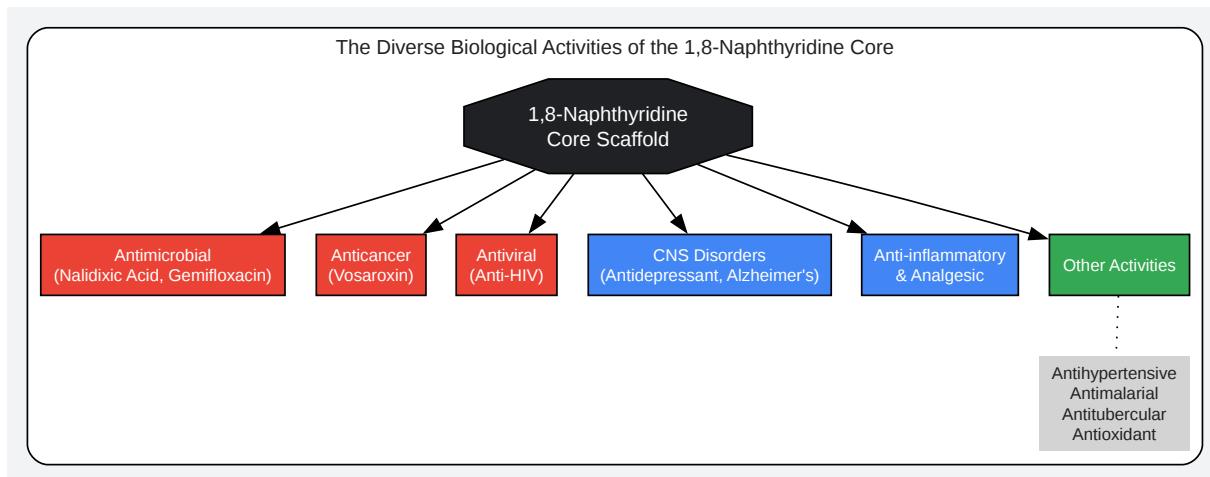
## Table 2: In Vitro Antitubercular Activity of Selected 1,8-Naphthyridine-3-carbonitrile Analogues

(Data adapted from G. V. C. Kumar et al., 2023)[14]

Compound ID	Minimum Inhibitory Concentration (MIC) in $\mu\text{g/mL}$	Selectivity Index (SI)
ANA-12	6.25	$\geq 11$
ANC-2	12.5	$\geq 11$
ANA-1	12.5	$\geq 11$
ANA-6	12.5	$\geq 11$
ANA-7	12.5	$\geq 11$
ANA-8	12.5	$\geq 11$
ANA-10	12.5	$\geq 11$

## Therapeutic Landscape and Biological Activities

The 1,8-naphthyridine scaffold is associated with an exceptionally broad range of biological activities, solidifying its status as a privileged structure in medicinal chemistry.[7]



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**Caption:** The 1,8-naphthyridine core as a scaffold for diverse biological activities.

Key therapeutic areas include:

- **Antimicrobial Agents:** This is the most well-established application, starting with nalidixic acid and evolving to potent fluoroquinolones like enoxacin and gemifloxacin.[1][10]
- **Anticancer Agents:** Derivatives such as vosaroxin have shown promise as topoisomerase II inhibitors for treating various cancers.[6][9]
- **Neurological Disorders:** Compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's, as well as for antidepressant properties.[7][11]
- **Anti-inflammatory and Analgesic:** Many 1,8-naphthyridine derivatives have demonstrated significant anti-inflammatory and pain-relieving effects.[7]
- **Antitubercular Activity:** Recent studies have highlighted novel derivatives with potent activity against *Mycobacterium tuberculosis*, including drug-resistant strains.[14]

## Conclusion and Future Outlook

From its first synthesis in 1927 to its current prominence in drug discovery, the 1,8-naphthyridine scaffold has had a remarkable journey. The initial discovery of nalidixic acid's antibacterial properties was a watershed moment that unlocked the vast therapeutic potential of this heterocyclic system. Continuous innovation in synthetic methodologies has made a diverse range of derivatives more accessible, enabling broader exploration of their biological activities. The scaffold's proven success in multiple therapeutic areas, particularly as antimicrobial and anticancer agents, ensures that it will remain a focal point of research. Future efforts will likely concentrate on designing novel derivatives with enhanced specificity and reduced side effects, further expanding the already impressive therapeutic utility of the 1,8-naphthyridine core.

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